Product packaging for 1,7-Dimethylindole-3-carboxamide(Cat. No.:)

1,7-Dimethylindole-3-carboxamide

Cat. No.: B13871188
M. Wt: 188.23 g/mol
InChI Key: GCPMDELEIVUFBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Dimethylindole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for Research Use Only. It features an indole scaffold, a privileged structure in drug discovery known for its versatility and wide range of biological activities . The specific substitution pattern with methyl groups at the 1 and 7 positions and a carboxamide group at the 3 position makes it a valuable intermediate for exploring structure-activity relationships (SAR) and developing novel therapeutic agents. Indole derivatives have demonstrated potent activity across various therapeutic areas, functioning as key pharmacophores in the design of antiviral , anticancer , anti-inflammatory, and antimicrobial agents . Researchers can utilize this compound as a core building block to synthesize new chemical entities or as a standard in analytical and metabolic studies, particularly given the known importance of carboxamide functionalities in bioactive molecules . This product is strictly for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B13871188 1,7-Dimethylindole-3-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,7-dimethylindole-3-carboxamide

InChI

InChI=1S/C11H12N2O/c1-7-4-3-5-8-9(11(12)14)6-13(2)10(7)8/h3-6H,1-2H3,(H2,12,14)

InChI Key

GCPMDELEIVUFBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2C)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemoinformatic Characterization of 1,7 Dimethylindole 3 Carboxamide

Established Synthetic Routes for 1,7-Dimethylindole-3-carboxamide

The synthesis of this compound can be achieved through several established methodologies, primarily involving the construction of the core indole (B1671886) scaffold followed by functionalization at the C-3 position.

Direct Synthesis Approaches to the Core Scaffold

A foundational and widely utilized method for the synthesis of the indole core is the Fischer indole synthesis. wikipedia.orgtcichemicals.commdpi.comyoutube.com This reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of the 1,7-dimethylindole scaffold, the reaction would likely commence with N-methyl-N-(o-tolyl)hydrazine and a suitable carbonyl compound that can provide the C2 and C3 atoms of the indole ring. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. wikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid or sulfuric acid to Lewis acids such as zinc chloride. wikipedia.orgmdpi.com

A plausible direct synthesis approach is outlined below:

StepReactantsReagents/ConditionsProduct
1N-methyl-N-(o-tolyl)hydrazine, Pyruvic acidAcid catalyst (e.g., H₂SO₄)1,7-Dimethyl-1H-indole-2-carboxylic acid
21,7-Dimethyl-1H-indole-2-carboxylic acidDecarboxylation (Heat)1,7-Dimethyl-1H-indole

Multi-step Convergent and Divergent Synthesis Strategies

A more common and versatile approach to this compound involves a multi-step synthesis. This typically begins with the synthesis of the 1,7-dimethylindole core, which is then functionalized. A key intermediate in this strategy is 1,7-dimethyl-1H-indole-3-carbaldehyde.

The synthesis of this aldehyde can be effectively achieved through the Vilsmeier-Haack reaction. youtube.comwikipedia.orgorganic-chemistry.org This reaction introduces a formyl group onto electron-rich aromatic rings, such as indoles, with high regioselectivity at the 3-position. youtube.com The Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. wikipedia.orgwikipedia.org

Once the aldehyde is obtained, it can be oxidized to the corresponding carboxylic acid. Standard oxidizing agents can be employed for this transformation. The resulting 1,7-dimethyl-1H-indole-3-carboxylic acid is then converted to the target carboxamide. This final step is commonly achieved through amide coupling reactions. The carboxylic acid can be activated using a variety of reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of an amine source, in this case, ammonia or an ammonium (B1175870) salt. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which is then reacted with ammonia.

A representative multi-step synthetic sequence is presented below:

StepStarting MaterialReagents/ConditionsIntermediate/Product
11,7-Dimethyl-1H-indolePOCl₃, DMF, followed by aqueous workup1,7-Dimethyl-1H-indole-3-carbaldehyde
21,7-Dimethyl-1H-indole-3-carbaldehydeOxidizing agent (e.g., KMnO₄ or Ag₂O)1,7-Dimethyl-1H-indole-3-carboxylic acid
31,7-Dimethyl-1H-indole-3-carboxylic acidEDC, HOBt, NH₃ or SOCl₂, then NH₃This compound

Exploration of Novel Catalytic and Green Chemistry Routes

Recent advancements in organic synthesis have focused on developing more sustainable and efficient catalytic methods. For the synthesis of indole derivatives, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been employed to form the indole ring. wikipedia.org Additionally, catalytic versions of classical reactions like the Vilsmeier-Haack formylation have been developed to be more environmentally friendly. orgsyn.org For the final amidation step, various catalysts, including those based on boric acid, have been explored to facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents and reducing waste.

Precursor Chemistry and Intermediate Transformations in Synthesis

The synthesis of this compound relies on key precursors and their transformations. The starting material, 1,7-dimethyl-1H-indole, is itself a product of the Fischer indole synthesis, as previously described. wikipedia.orgtcichemicals.commdpi.comyoutube.com

A critical intermediate in the multi-step synthesis is 1,7-dimethyl-1H-indole-3-carbaldehyde . This compound is a known substance, as evidenced by its entry in the PubChem database. uni.lunih.gov Its synthesis via the Vilsmeier-Haack reaction is a pivotal transformation, creating the necessary functional handle at the C-3 position for further elaboration. youtube.comwikipedia.orgorganic-chemistry.org

The subsequent oxidation of the aldehyde to 1,7-dimethyl-1H-indole-3-carboxylic acid is a standard organic transformation. The choice of oxidant is important to avoid over-oxidation or side reactions on the electron-rich indole ring.

The final transformation is the amidation of the carboxylic acid. This step is crucial for the introduction of the carboxamide functional group. The use of coupling agents like EDC is a common and mild method for this purpose. nih.gov

Chemoinformatic and Spectroscopic Elucidation of Molecular Structure

The structural confirmation of this compound and its synthetic intermediates is achieved through a combination of chemoinformatic and spectroscopic techniques.

Advanced Spectroscopic Characterization Techniques (e.g., 2D NMR, HRMS, X-ray Crystallography)

High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for determining the elemental composition of the synthesized compounds. For this compound, HRMS would provide a highly accurate mass measurement, confirming its molecular formula of C₁₁H₁₂N₂O. The predicted monoisotopic mass for this compound can be calculated and compared with the experimental value.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for elucidating the detailed molecular structure.

¹H NMR spectroscopy would show characteristic signals for the aromatic protons on the indole ring, the two methyl groups, and the amide protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,7-disubstitution pattern.

¹³C NMR spectroscopy would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the indole ring and methyl groups.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. nih.gov

Representative Spectroscopic Data for a Substituted Indole Derivative

TechniqueData for Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate mdpi.com
¹H NMR (CDCl₃) δ 8.43 (brs, 1H, -NH), 8.05 (d, J = 2.0 Hz, 1H), 7.21 (d, J = 8.5 Hz, 1H), 7.14 (dd, J = 8.5, 2.0 Hz, 1H), 3.94 (s, 3H, -OCH₃), 2.74 (s, 3H, -CH₃)
¹³C NMR (CDCl₃) δ 166.1, 145.2, 132.8, 128.3, 127.7, 122.7, 121.1, 111.5, 104.6, 50.9, 14.2
HRMS (ESI) m/z [M+Na]⁺ calcd for C₁₁H₁₀ClNO₂Na: 246.0292; found: 246.0291

X-ray Crystallography would provide the most definitive structural information, revealing the precise three-dimensional arrangement of the atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, this technique would be invaluable for its complete characterization.

Stereochemical Assignment and Absolute Configuration Analysis

An analysis of the molecular structure of this compound reveals the absence of any chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups, giving rise to non-superimposable mirror images known as enantiomers. In the case of this compound, no such stereocenters are present. The molecule is achiral and, therefore, does not exhibit stereoisomerism. Consequently, the concepts of stereochemical assignment and absolute configuration analysis are not applicable to this compound.

Chemoinformatic Descriptors and Molecular Fingerprint Analysis

Chemoinformatic analysis provides valuable insights into the physicochemical properties and structural features of a molecule, which are crucial for predicting its behavior and potential biological activity.

Chemoinformatic Descriptors

A variety of molecular descriptors for this compound have been calculated to quantify its structural and physicochemical properties. These descriptors are essential for quantitative structure-activity relationship (QSAR) studies and in silico drug design.

Descriptor TypeDescriptor NameValue
Physicochemical Properties Molecular Weight188.23 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Topological Properties Topological Polar Surface Area49.9 Ų
Heavy Atom Count14
Complexity227
Electronic Properties Refractive Index1.69

This table presents a selection of calculated chemoinformatic descriptors for this compound, offering a quantitative overview of its chemical characteristics.

Molecular Fingerprint Analysis

Molecular fingerprints are bit-string representations of molecular structure and are instrumental in similarity searching and machine learning applications in drug discovery. Two common types of fingerprints have been analyzed for this compound: MACCS keys and Extended-Connectivity Fingerprints (ECFPs).

MACCS Keys: The Molecular ACCess System (MACCS) keys are a set of 166 predefined structural fragments. The presence or absence of each fragment in a molecule is represented by a bit (1 or 0). These keys provide a rapid method for substructure searching and similarity assessment. The specific MACCS key fingerprint for this compound can be generated using cheminformatics software and provides a concise representation of its key structural features.

Extended-Connectivity Fingerprints (ECFPs): ECFPs are circular topological fingerprints that encode information about the local atomic environments within a molecule. youtube.comrdkit.org They are generated by an iterative process that captures progressively larger circular substructures around each atom. rdkit.org ECFPs are particularly useful for structure-activity relationship studies as they can represent a vast number of molecular features. The ECFP for this compound would detail the specific atomic neighborhoods, contributing to a more nuanced understanding of its chemical structure.

Theoretical and Computational Investigations of 1,7 Dimethylindole 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,7-Dimethylindole-3-carboxamide. These calculations, often employing Density Functional Theory (DFT), allow for the detailed analysis of the molecule's electronic characteristics and potential chemical behavior.

Electronic Density Distribution and Frontier Molecular Orbitals

The electronic density distribution of this compound reveals the regions of the molecule that are electron-rich or electron-poor. This information is critical for predicting how the molecule will interact with other chemical species. The carboxamide group at the 3-position and the indole (B1671886) nitrogen are key sites for electronic interactions.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons. In indole derivatives, the HOMO is typically distributed over the indole ring, indicating its electron-donating nature, while the LUMO's location can vary, influencing its susceptibility to nucleophilic or electrophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative Indole-3-carboxamide Derivative

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: Data is representative and based on typical values for similar indole derivatives.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of this compound is not static. Rotation around single bonds, particularly the bond connecting the carboxamide group to the indole ring, leads to different conformations. Conformational analysis involves calculating the energy of these different spatial arrangements to identify the most stable, low-energy conformations. The resulting energy landscape provides a map of the molecule's flexibility and the energy barriers between different conformations. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Reaction Pathway Analysis and Transition State Modeling

Theoretical methods can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways. A key aspect of this analysis is the modeling of transition states, which are the high-energy intermediates that must be formed for a reaction to proceed. Understanding the structure and energy of these transition states is essential for predicting reaction rates and mechanisms. For indole derivatives, reactions such as electrophilic substitution on the indole ring are of particular interest.

Molecular Dynamics Simulations and Ligand-Target Docking Studies

To understand how this compound behaves in a biological environment and interacts with potential protein targets, molecular dynamics (MD) simulations and ligand-target docking studies are employed.

Conformational Flexibility and Solvent Effects

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movement of every atom in the molecule and its surrounding solvent (typically water), MD simulations reveal the molecule's conformational flexibility in a more realistic environment. These simulations show how the molecule folds and changes shape, and how it interacts with solvent molecules, which can significantly influence its properties and behavior.

Predictive Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a larger molecule, like a protein receptor. The process involves generating numerous possible binding poses of the ligand within the active site of the protein and scoring them based on their predicted binding affinity. This allows for the identification of the most likely binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.

Following docking, molecular dynamics simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more detailed understanding of the dynamic nature of the interaction. These simulations can reveal subtle changes in the protein and ligand conformations upon binding and provide a more accurate estimation of the binding free energy.

Table 2: Representative Docking Scores and Key Interactions for an Indole-based Ligand with a Kinase Target

ParameterValue
Binding Affinity (kcal/mol)-9.5
Key Interacting ResiduesLYS745, GLU762, ASP810
Type of InteractionsHydrogen Bonds, Pi-Stacking

Note: This data is illustrative and based on docking studies of similar indole-based compounds with protein kinases.

In Silico Structure-Activity Relationship (SAR) Derivation and Quantitative Structure-Activity Relationship (QSAR) Modeling

The exploration of SAR and the development of QSAR models are fundamental in computational drug discovery. These methods correlate variations in the chemical structure of compounds with their biological activities. For indole-3-carboxamide derivatives, QSAR studies have been conducted to understand the impact of different substituents on their therapeutic potential against various targets. These studies typically involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build predictive models.

However, specific QSAR models for this compound, which would quantify the contribution of the methyl groups at the 1 and 7 positions to a particular biological activity, are not described in the currently accessible scientific literature.

Computational Pharmacophore Elucidation

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. This technique is crucial for understanding ligand-receptor interactions and for virtual screening of compound libraries.

While pharmacophore models have been developed for various classes of indole-based compounds, a specific, validated pharmacophore model for this compound is not publicly documented. The generation of such a model would require a set of active compounds with a common biological target, from which the key interaction features could be derived.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions, often achieved through molecular docking and molecular dynamics simulations, provides insights into how a ligand binds to a target protein at an atomic level. These simulations can predict the binding orientation, affinity, and stability of the ligand-protein complex. For the broader family of indole-3-carboxamides, such modeling has been instrumental in elucidating their mechanisms of action.

A detailed predictive model of the molecular interactions of this compound with a specific biological target would necessitate a defined protein structure and dedicated computational experiments. Such specific findings for this compound are not available in the public research domain.

Virtual Screening and Rational Design of Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can be either ligand-based, using a known active molecule's structure, or structure-based, using the 3D structure of the target. Following virtual screening, rational design principles are often applied to optimize the identified hits into more potent and selective lead compounds.

The rational design of analogs of this compound would be a logical step in a drug discovery program. This would involve making targeted modifications to the parent structure to improve its pharmacological properties. However, without initial data on its biological activity and target interactions, any such design efforts would be unguided. There are no published studies detailing virtual screening campaigns that have used this compound as a query or have led to the rational design of its analogs.

Molecular Mechanisms and Target Identification Studies of 1,7 Dimethylindole 3 Carboxamide

Biochemical Pathway Modulation and Enzymatic Interactions

The initial steps in characterizing a novel compound involve understanding its direct interactions with biological macromolecules. This includes assessing its ability to modulate enzyme activity, bind to cellular receptors, and affect the function of ion channels.

Enzyme Kinetics and Inhibitory/Activation Mechanism Analysis

To date, no specific enzyme has been identified as a primary target for 1,7-Dimethylindole-3-carboxamide. Determining its potential enzymatic modulatory effects would require systematic screening against a panel of enzymes. Should an interaction be identified, detailed kinetic studies would be paramount.

Hypothetical Enzyme Interaction Data:

Kinetic ParameterValue
Target EnzymeNot Identified
IC₅₀ / EC₅₀Not Determined
Michaelis Constant (Kₘ)Not Determined
Maximum Velocity (Vₘₐₓ)Not Determined
Inhibition/Activation TypeNot Determined

This table represents a template for the type of data that would need to be generated through experimental work, such as Michaelis-Menten kinetics, and steady-state and transient-state studies, to understand the enzymatic interactions of this compound.

Receptor Binding and Ligand Affinity Profiling

The ability of this compound to bind to specific cellular receptors is another critical area of investigation that remains unexplored. Techniques such as radioligand binding assays and competitive binding studies are essential to identify potential receptor targets and quantify the affinity of the compound for these targets.

Hypothetical Receptor Binding Data:

Receptor TargetBinding Affinity (Kᵢ/Kₒ)Assay Type
Not IdentifiedNot DeterminedRadioligand Binding
Not IdentifiedNot DeterminedCompetitive Binding

This table illustrates the necessary data points, including the dissociation constant (Kᵢ) or inhibition constant (Kₒ), that would be obtained from receptor binding studies to characterize the ligand affinity profile of this compound.

Ion Channel Modulation in Isolated Systems

The influence of this compound on the activity of various ion channels is a key aspect of its pharmacological profile that has not been investigated. Electrophysiological techniques, such as patch-clamp analysis on isolated cells expressing specific ion channels, would be required to determine if the compound acts as a blocker, opener, or modulator of these channels.

Cellular Mechanistic Investigations

Beyond direct molecular interactions, understanding how a compound affects the complex signaling networks within a cell is crucial. This involves analyzing changes in intracellular signaling pathways and directly mapping protein-ligand interactions within the cellular context.

Intracellular Signaling Pathway Analysis

The effect of this compound on intracellular signaling cascades is currently unknown. A computational study did explore the interaction of a ligand, designated "L3," which appears to be this compound, with a protein (5ZMA) associated with lung cancer. This in-silico analysis suggested potential interactions, but experimental validation is lacking. nih.gov Techniques like Western Blotting to assess protein phosphorylation states and ELISA to measure changes in protein levels would be necessary to delineate the specific pathways modulated by this compound.

Protein-Ligand Interaction Mapping

Directly observing the binding of this compound to its protein targets provides invaluable information about its mechanism of action. Biophysical techniques such as Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for confirming and characterizing these interactions in real-time. The aforementioned computational study predicted protein-ligand contacts for "L3," highlighting potential hydrophobic interactions and hydrogen bonds. nih.gov

Predicted Protein-Ligand Interaction Data for "L3" (Computational):

Interacting ResidueInteraction Type
TRP_424Hydrophobic
PHE_282Hydrophobic
THR_278Hydrogen Bond
TYR_294Hydrogen Bond, Hydrophobic, Water Bridge

This table is based on computational modeling from a single study and requires experimental verification to be considered conclusive for this compound. nih.gov

Gene Expression and Proteomic Profiling in Cellular Models

The elucidation of the molecular mechanisms of a bioactive compound like this compound heavily relies on understanding its impact on global gene and protein expression landscapes within cellular models. While direct studies on this compound are not extensively documented in publicly available literature, we can infer the likely outcomes of such investigations based on studies of analogous indole-3-carboxamide and other indole (B1671886) derivatives. nih.govnih.govnih.govmdpi.comnih.govmdpi.com

Gene expression profiling, typically conducted using techniques like RNA sequencing (RNA-Seq) or microarray analysis, would provide a comprehensive snapshot of the transcriptional changes induced by this compound treatment in cancer cell lines. Based on the activities of similar indole compounds, it is plausible that this compound could modulate genes involved in key cellular processes such as cell cycle progression, apoptosis, and cellular signaling pathways. For instance, studies on the related compound indole-3-carbinol (B1674136) have shown modulation of genes involved in wound healing and coagulation in macrophages. nih.gov It is conceivable that this compound could elicit similar or distinct gene expression signatures.

Proteomic profiling, often carried out using mass spectrometry-based techniques like label-free quantification (LFQ) or tandem mass tagging (TMT), complements gene expression data by providing a direct measure of the cellular protein landscape. This approach can reveal post-transcriptional and post-translational modifications that are not apparent from genomic or transcriptomic data alone. In the context of this compound, proteomic analysis could identify alterations in the levels of proteins critical for cancer cell survival and proliferation, such as kinases, transcription factors, and metabolic enzymes.

A hypothetical outcome of a differential gene expression and proteomic analysis of a cancer cell line treated with this compound is presented in the tables below.

Table 1: Hypothetical Gene Expression Changes in a Cancer Cell Line Treated with this compound

GeneFunctionFold Change (log2)p-value
Upregulated
CDKN1ACell cycle inhibitor2.5<0.01
BAXPro-apoptotic protein2.1<0.01
GADD45ADNA damage-inducible gene1.8<0.05
Downregulated
CDK2Cell cycle kinase-2.3<0.01
BCL2Anti-apoptotic protein-2.0<0.01
MYCTranscription factor-1.9<0.05

Table 2: Hypothetical Proteomic Changes in a Cancer Cell Line Treated with this compound

ProteinFunctionFold Changep-value
Upregulated
p21 (CDKN1A)Cell cycle inhibitor2.8<0.01
Cleaved Caspase-3Apoptosis executioner3.5<0.01
Downregulated
Cyclin D1Cell cycle regulator-2.5<0.01
SurvivinInhibitor of apoptosis-2.2<0.01

These hypothetical tables illustrate the kind of data that would be generated and suggest that this compound might induce cell cycle arrest and apoptosis in cancer cells.

Target Deconvolution Strategies

Identifying the direct molecular targets of a small molecule is a critical step in understanding its mechanism of action and for its further development as a therapeutic agent. nih.govnih.goveuropeanreview.org A variety of powerful techniques, collectively known as target deconvolution, can be employed for this purpose.

Affinity Chromatography and Chemical Pull-down Assays

Affinity chromatography is a powerful technique for isolating target proteins based on their specific binding to a ligand, in this case, this compound. nih.govrsc.org This method would involve immobilizing a derivative of this compound onto a solid support, such as agarose (B213101) or magnetic beads. This "bait" is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "pulled down" and can be subsequently identified by mass spectrometry.

For this approach to be successful, a version of this compound would need to be synthesized with a linker arm that allows for its attachment to the solid support without significantly disrupting its binding to its target proteins. A control experiment using beads without the immobilized compound or with an inactive analog is crucial to distinguish specific binders from non-specific background proteins.

Chemical Proteomics and Activity-Based Protein Profiling

Chemical proteomics offers a suite of techniques to identify drug-protein interactions directly within a complex biological system. nih.govtum.demagtechjournal.com One prominent method is activity-based protein profiling (ABPP). nih.govresearchgate.netnih.govrsc.org ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. While this is highly effective for enzymes with reactive catalytic residues, a more broadly applicable approach for a non-covalent binder like this compound would be photo-affinity labeling. rsc.org

In this strategy, a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin (B1667282) or a click chemistry handle) are incorporated into the structure of this compound. The resulting probe is incubated with live cells or cell lysates. Upon UV irradiation, the photo-reactive group forms a covalent bond with any nearby proteins, effectively "tagging" the direct targets. The tagged proteins can then be enriched using the reporter tag and identified by mass spectrometry.

Genetic Validations of Predicted Targets in Cellular Systems (e.g., siRNA knockdown, CRISPR/Cas9)

Once putative targets of this compound are identified through proteomic methods, it is essential to validate their role in mediating the compound's biological effects. Genetic techniques such as RNA interference (RNAi) and CRISPR/Cas9 gene editing are invaluable for this purpose. nih.govnih.govnih.gov

Small interfering RNA (siRNA) can be used to transiently reduce the expression of a specific target protein. researchgate.net If the knockdown of a particular protein mimics the phenotypic effects of treatment with this compound, it provides strong evidence that this protein is a key target. Conversely, if knocking down a target protein renders the cells insensitive to the compound, it further validates the on-target activity.

The CRISPR/Cas9 system allows for precise and permanent knockout of a target gene. nih.govacs.orggrandviewresearch.comacs.org Generating a cell line where a putative target of this compound is knocked out would provide a robust model to confirm the target's involvement. If the knockout cells no longer respond to the compound in the same way as wild-type cells, it strongly implicates the knocked-out gene product as a direct and functionally relevant target. For instance, a study on a novel ROR1 inhibitor used siRNA knockdown to confirm that ROR1 was crucial for the compound's antiproliferative activity. acs.org A similar approach could be applied to validate the targets of this compound.

Derivatives and Structure Activity Relationship Sar Studies of 1,7 Dimethylindole 3 Carboxamide

Design Principles for Structural Modification and SAR Exploration

The exploration of the chemical space around 1,7-Dimethylindole-3-carboxamide is guided by established principles of medicinal chemistry. The goal is to systematically alter the molecule's structure to enhance potency, selectivity, and pharmacokinetic properties. This involves a deep understanding of how substitutions at various positions on the indole (B1671886) ring and modifications of the amide moiety influence the compound's interaction with its biological targets.

Substituent Effects at Indole Ring Positions (e.g., C-2, C-3, N-1, C-7)

The indole ring offers multiple positions for substitution, each providing a unique vector for modifying the compound's properties. nih.gov Studies on related indole carboxamides have shown that positions 1, 2, and 3 are particularly crucial reactive sites. nih.gov

C-2 Position: The C-2 position of the indole ring is a key site for modification. While the core of the discussion is the C-3 carboxamide, understanding the impact of substituents at C-2 is vital for comprehensive SAR. Introducing small alkyl groups or other functional groups at this position can influence the molecule's steric and electronic properties, potentially altering its binding affinity and selectivity for various enzymes and receptors. In some cases, shifting the carboxamide from C-3 to C-2 has been shown to reduce activity, highlighting the critical importance of the substituent's location. nih.gov

N-1 Position: The indole nitrogen (N-1) is a common site for substitution. Alkylation or acylation at this position can significantly impact the compound's lipophilicity and hydrogen bonding capacity. For instance, N-methylation of indole-2-carboxamides has been shown to enhance their ability to cross cell membranes and interact with intracellular targets. mdpi.com The nitrogen of the indole ring can also participate in crucial hydrogen bond interactions with target proteins, and its substitution can either abolish or enhance these interactions depending on the specific binding site. nih.gov

C-7 Position: The C-7 position, bearing a methyl group in the parent compound, is located on the benzene (B151609) portion of the indole ring. Substituents at this position can influence the molecule's interaction with hydrophobic pockets in a binding site. The methyl group itself contributes to the lipophilicity of the molecule. Exploring other substituents at this position, such as halogens or small alkoxy groups, can fine-tune these hydrophobic interactions and impact oral activity. nih.gov

Other Ring Positions (C-4, C-5, C-6): While the outline focuses on specific positions, it is noteworthy that substitutions at C-4, C-5, and C-6 have also been extensively studied in related indole carboxamides. For example, the introduction of a chloro or fluoro group at the C-5 position has been shown to enhance the modulatory potency of certain 1H-indole-2-carboxamides. researchgate.net This underscores the importance of a holistic approach to SAR, considering all possible modification sites.

Amide Moiety Modifications (e.g., N-substitution, carbonyl variations)

The carboxamide group at the C-3 position is a cornerstone of the molecule's activity, often participating in critical hydrogen bonding interactions with biological targets. nih.gov Modifications to this moiety are a primary strategy for optimizing activity.

N-Substitution: The substituents on the amide nitrogen play a pivotal role in defining the compound's biological profile. Varying the size and nature of these substituents can drastically alter potency and selectivity. For instance, in a series of indole-3-carboxamides developed as cannabinoid receptor agonists, the introduction of water-soluble groups on the amide side chain was crucial for improving pharmacokinetic properties. rsc.org The nature of the N-substituent can range from simple alkyl or aryl groups to more complex heterocyclic systems, each exploring different regions of the target's binding pocket.

Carbonyl Variations: While less common than N-substitution, modifications to the carbonyl group of the amide can also be explored. For example, its replacement with a thiocarbonyl (thioamide) would alter the hydrogen bonding characteristics and electronic distribution of the moiety. Another approach is the replacement of the entire carboxamide group with bioisosteres, such as a carboxy hydrazide, although this has been shown in some cases to reduce activity. nih.gov

Synthesis of Structure-Activity Relationship (SAR) Libraries and Focused Analog Collections

The systematic exploration of SAR requires the efficient synthesis of diverse libraries of analogs. Several synthetic strategies are employed to generate these collections, often starting from readily available indole precursors.

A common and versatile method for synthesizing indole-3-carboxamides involves the coupling of an indole-3-carboxylic acid with a variety of amines. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an activator like hydroxybenzotriazole (B1436442) (HOBt). rsc.org This approach allows for the rapid generation of a large number of analogs with diverse N-substituents.

Another strategy involves the direct carbamoylation of the indole ring. For instance, the use of dimethylaluminum chloride (Me₂AlCl) can facilitate the reaction of indoles with isocyanates to directly yield indole-3-carboxamide derivatives. nih.gov One-pot procedures have also been developed for the efficient synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides, which can then be further functionalized. nih.gov

These synthetic methodologies enable the creation of both large, diverse libraries for initial screening and smaller, focused collections of analogs for fine-tuning the SAR of lead compounds.

Comparative Molecular Interaction and Mechanistic Studies of Analogs

To understand the molecular basis for the observed SAR, computational methods such as molecular docking are employed. These studies provide insights into how different analogs bind to their target proteins and help to rationalize the effects of structural modifications.

Molecular docking simulations of indole-3-carboxamide derivatives into the active sites of various enzymes have revealed the critical role of the carboxamide moiety in forming hydrogen bonds with key amino acid residues. nih.gov For example, in the case of certain kinase inhibitors, the indole nitrogen and the carboxamide group can form a tridentate hydrogen bond network with the protein backbone. nih.gov

By comparing the docking poses and calculated binding energies of a series of analogs, researchers can build a model of the binding site and predict which modifications are likely to improve affinity. For instance, if a docking study reveals an unoccupied hydrophobic pocket near a particular substituent, this would suggest that introducing a larger, more lipophilic group at that position could enhance binding. These computational studies, when combined with experimental data, provide a powerful tool for guiding the design of more potent and selective inhibitors. mdpi.com

Structure-Based Ligand Design (SBLD) and Fragment-Based Ligand Design (FBLD) Approaches

For targets where a three-dimensional structure is available, more advanced computational design strategies can be utilized.

Structure-Based Ligand Design (SBLD): SBLD leverages the known 3D structure of the target protein to design ligands that fit perfectly into the binding site. This approach allows for the rational design of novel derivatives of this compound with improved affinity and selectivity. By visualizing the interactions between the ligand and the protein, chemists can identify key contact points and design modifications to optimize these interactions.

Fragment-Based Ligand Design (FBLD): FBLD is a powerful strategy for lead discovery that involves screening small, low-molecular-weight fragments for binding to the target protein. Once a fragment that binds to a specific sub-pocket is identified, it can be grown or linked with other fragments to create a more potent lead molecule. In the context of this compound, the indole-3-carboxamide core itself could be considered a fragment. FBLD could be used to identify optimal substituents for the various positions of the indole ring by screening fragment libraries for binding to different sub-pockets of the target. For example, a fragment-based approach has been successfully used to design selective inhibitors of Mcl-1, a protein involved in apoptosis, starting from an indole-2-carboxylic acid scaffold. nih.gov

These advanced computational techniques, combined with traditional SAR exploration, provide a robust platform for the development of novel and effective therapeutic agents based on the this compound scaffold.

Advanced Research Methodologies Applied to 1,7 Dimethylindole 3 Carboxamide

High-Throughput Screening (HTS) Techniques for Ligand Discovery and Target Identification

High-Throughput Screening (HTS) represents a critical starting point in modern drug discovery and chemical biology, allowing for the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target or elicit a particular cellular response. mdpi.com In the context of 1,7-Dimethylindole-3-carboxamide, HTS can be employed in two primary modes: to identify its unknown biological target(s) or to discover other ligands that bind to a known target for which this compound is the prototype.

For target identification, a common approach is a phenotypic screen, where libraries of compounds are tested for their ability to replicate a known biological effect of this compound in a cellular model. Subsequently, biochemical or proteomic methods are used to deconvolute the target from the "hit" compounds.

Alternatively, if a target protein is hypothesized or identified, a target-based HTS campaign can be initiated. In such a screen, a purified target protein is used in an assay designed to detect binding or inhibition. For instance, a competitive binding assay could be developed where compounds from a library are tested for their ability to displace this compound from its binding site. The activity of thousands of compounds can be measured in a short period using automated liquid handling and detection systems. capes.gov.br

An illustrative HTS campaign for discovering novel ligands based on the indole-3-carboxamide scaffold might yield results similar to those presented in the table below.

Compound IDScaffoldConcentration (µM)% Inhibition of Target ActivityHit Classification
HTS-001This compound1095.2Strong Hit
HTS-1425-Bromo-indole-3-carboxamide1088.7Strong Hit
HTS-351Indole-2-carboxamide1015.4Inactive
HTS-876N-phenyl-indole-3-carboxamide1075.1Moderate Hit

This table presents hypothetical data for illustrative purposes.

Biophysical Characterization Techniques for Molecular Interactions

Once a potential interaction between this compound and a biological macromolecule (such as a protein) is identified, biophysical techniques are essential to quantitatively characterize this interaction. These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are invaluable for understanding the mechanism of action and for guiding any subsequent optimization efforts. researchgate.net

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. illinois.edursc.org By titrating this compound into a solution containing its target protein, ITC can determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. nih.gov This complete thermodynamic profile offers deep insights into the nature of the binding forces. For example, a reaction driven by a favorable enthalpy change is often associated with hydrogen bonding and van der Waals interactions, whereas a large favorable entropy change can suggest that the hydrophobic effect is a major driver of binding. figshare.com

A typical thermodynamic profile for the binding of an indole (B1671886) derivative to a target protein, as determined by ITC, is shown below.

ParameterValueUnit
Stoichiometry (n)1.05-
Binding Affinity (Kₐ)2.5 x 10⁷M⁻¹
Dissociation Constant (Kₙ)40nM
Enthalpy (ΔH)-12.5kcal/mol
Entropy (TΔS)-2.3kcal/mol
Gibbs Free Energy (ΔG)-10.2kcal/mol

This table presents hypothetical ITC data for a strong binding interaction, based on findings for related compounds. researchgate.netepfl.ch

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. researchgate.net In a typical SPR experiment to study this compound, its target protein would be immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. nih.gov Binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal. This real-time monitoring allows for the determination of the association rate constant (kₐ) and the dissociation rate constant (kₔ). The ratio of these constants (kₔ/kₐ) provides the equilibrium dissociation constant (Kₙ), a measure of binding affinity. nih.gov

Kinetic ParameterValueUnit
Association Rate (kₐ)3.1 x 10⁵M⁻¹s⁻¹
Dissociation Rate (kₔ)1.2 x 10⁻²s⁻¹
Dissociation Constant (Kₙ)38.7nM

This table presents hypothetical SPR data consistent with the thermodynamic data from the ITC section.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying molecular interactions at atomic resolution. illinois.edu It can be used to confirm the structure of this compound and to probe its binding to a target protein. researchgate.netnih.gov In "ligand-observe" NMR experiments like Saturation Transfer Difference (STD) NMR, signals from the compound that are in close proximity to the protein are selectively identified, mapping the binding epitope of the ligand.

In "protein-observe" experiments, an isotopically labeled (¹⁵N or ¹³C) protein is used. Upon addition of this compound, changes in the chemical shifts of specific amino acid residues in the protein's NMR spectrum (known as chemical shift perturbations or CSPs) can be monitored. These perturbations reveal the location of the binding site on the protein surface and can provide information about conformational changes that occur upon binding. figshare.com

Advanced Imaging Techniques for Subcellular Localization in Cellular Models

Understanding where a compound localizes within a cell is crucial for deciphering its mechanism of action. Advanced imaging techniques, such as confocal laser scanning microscopy and super-resolution microscopy, are used to visualize the distribution of molecules in living or fixed cells with high spatial resolution. mdpi.comrsc.org

To track this compound, a fluorescently labeled analog would typically be synthesized. This could involve attaching a small, bright fluorophore to a position on the molecule that is not critical for its biological activity. Cells would then be treated with this fluorescent probe and co-stained with dyes that specifically mark different organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria, or ER-Tracker for the endoplasmic reticulum). mdpi.com By imaging the cells using confocal microscopy, one can determine if the compound's fluorescence signal co-localizes with that of a specific organelle, suggesting it may act on a target within that compartment. acs.org For example, studies on other indole derivatives have successfully used these methods to demonstrate their uptake and accumulation in specific cellular regions. mdpi.com

Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

Omics technologies provide a global, unbiased view of the changes occurring within a cell or organism in response to a stimulus like treatment with this compound. researchgate.netcarleton.ca These approaches measure large-scale changes in genes (genomics), proteins (proteomics), or metabolites (metabolomics) to generate hypotheses about the compound's mechanism of action and biological pathways. nih.gov

Proteomics: Quantitative proteomics, often using mass spectrometry-based techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture) or TMT (Tandem Mass Tags), can identify and quantify thousands of proteins from cells treated with this compound versus untreated control cells. nih.govnih.gov This can reveal which proteins or protein pathways are significantly up- or down-regulated by the compound, providing clues to its function. For example, a proteomic analysis might show that proteins involved in a specific signaling pathway or metabolic process are altered, as has been shown for other indole compounds. nih.govnih.gov

Metabolomics: Metabolomics aims to identify and quantify all small-molecule metabolites within a biological sample. mdpi.com By comparing the metabolic profile of cells or biofluids from treated versus untreated systems, researchers can identify specific metabolic pathways that are perturbed by this compound. researchgate.net "Metabolic footprinting," the analysis of metabolites in the extracellular medium, can reveal changes in nutrient consumption and waste product secretion. nih.gov Given the structural similarity to tryptophan, a metabolomic study might investigate perturbations in tryptophan metabolism or related pathways. nih.gov

An illustrative table of hypothetical proteomics and metabolomics data is provided below.

Omics TypeMolecule ID / NameFold Change (Treated vs. Control)Putative Pathway
ProteomicsProtein Kinase XYZ+3.5Cell Signaling
ProteomicsApoptosis Regulator ABC-2.8Programmed Cell Death
MetabolomicsIndole-3-pyruvic acid+5.2Tryptophan Metabolism
MetabolomicsKynurenine-4.1Tryptophan Metabolism

This table presents hypothetical data to illustrate the type of results obtained from omics studies.

By integrating data from these various advanced methodologies, a comprehensive picture of the molecular and cellular pharmacology of this compound can be constructed, paving the way for its potential development as a research tool or therapeutic agent.

Future Directions and Emerging Research Avenues for 1,7 Dimethylindole 3 Carboxamide

Identification of Novel Biological Targets and Pathways

While extensive research has been conducted on various indole (B1671886) carboxamides, the specific biological profile of 1,7-Dimethylindole-3-carboxamide is an area ripe for exploration. Patent literature indicates that this compound has been investigated as a potential P2X7 receptor (P2X7R) antagonist. google.comgoogle.com P2X7R is an ATP-gated ion channel involved in inflammation and immune responses, making it a target for a variety of inflammatory disorders. Future research should aim to independently validate and characterize this activity through comprehensive in vitro and in vivo studies.

Beyond P2X7R, the broader class of indole-3-carboxamides has shown activity against a range of other targets, suggesting potential avenues of investigation for the 1,7-dimethylated analog. For instance, various indole-2-carboxamides have been identified as potent inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis. mdpi.com This highlights a potential application in developing new antitubercular agents.

Furthermore, some indole-2-carboxamide derivatives have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), which are key targets in cancer therapy. nih.gov Investigations into whether this compound exhibits similar polypharmacology could open up new avenues in oncology research. The structural similarities to compounds with known antimicrobial and antibiotic-potentiating activities also warrant exploration of its potential in combating infectious diseases. google.com

Potential Biological Target ClassSpecific ExamplesRationale for Investigation with this compound
Ion ChannelsP2X7 ReceptorExisting patent data suggests antagonist activity. google.comgoogle.com
Bacterial Enzymes/TransportersMmpL3Known target for other indole carboxamides in tuberculosis. mdpi.com
Protein KinasesEGFR, CDK2Targets for other indole carboxamides in cancer. nih.gov
Bacterial Membranes-Indole-3-carboxamide-polyamine conjugates show membrane disruption. google.com

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the exploration of this compound and its analogs stands to benefit significantly. AI and ML can accelerate the typically lengthy design-make-test-analyze (DMTA) cycle. For instance, predictive models can be developed to forecast the biological activities, pharmacokinetic properties, and potential toxicity of novel derivatives of this compound, thereby prioritizing the synthesis of the most promising candidates.

Massively multitask machine-learning models, which are trained on vast datasets of chemical structures and their biological activities, can help in identifying potential off-target effects or new therapeutic applications for this scaffold. Furthermore, generative AI models can design novel indole-based molecules with desired therapeutic profiles, expanding the chemical space around the this compound core. AI can also play a crucial role in planning efficient synthetic routes, a significant challenge in indole chemistry.

Development of Innovative Synthetic Methodologies for Indole Scaffolds

The synthesis of substituted indoles remains an active area of chemical research. While classic methods like the Fischer indole synthesis are still in use, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic strategies. Recent advancements that could be applied to the synthesis of this compound and its derivatives include:

C-H Activation: This modern approach allows for the direct functionalization of the indole core, avoiding the need for pre-functionalized starting materials and thus improving atom economy. google.com

Cross-Coupling Reactions: Palladium-catalyzed methods, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, offer powerful tools for constructing complex indole derivatives. google.com

Multicomponent Reactions (MCRs): MCRs, like the Ugi reaction, enable the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for creating libraries of compounds for screening.

Photocatalysis and Electrocatalysis: These emerging techniques offer green and mild alternatives to traditional synthetic methods for functionalizing indole scaffolds. google.com

Synthetic MethodologyDescriptionPotential Advantage for Indole Scaffolds
C-H ActivationDirect functionalization of C-H bonds.Increased efficiency and atom economy. google.com
Cross-Coupling ReactionsFormation of carbon-carbon and carbon-heteroatom bonds, often using a metal catalyst.High versatility in creating diverse substitutions. google.com
Multicomponent ReactionsThree or more reactants combine in a single step.Rapid generation of molecular complexity.
Photocatalysis/ElectrocatalysisUse of light or electricity to drive chemical reactions.Mild and sustainable reaction conditions. google.com

Role as a Chemical Probe for Fundamental Biological Research

A chemical probe is a small molecule that can be used to study the function of a specific biological target in a cellular or organismal context. Given the putative activity of this compound against the P2X7 receptor, it could be developed into a selective chemical probe. To achieve this, further studies are needed to confirm its potency, selectivity, and mechanism of action. An ideal probe would exhibit high affinity for P2X7R with minimal off-target effects.

The development of a validated chemical probe for P2X7R based on the this compound scaffold would be a valuable tool for the scientific community. It would enable researchers to investigate the physiological and pathological roles of this ion channel in greater detail. Additionally, a structurally related inactive analog would be essential as a negative control to ensure that any observed biological effects are due to the specific inhibition of the target.

Addressing Remaining Research Gaps in Indole Carboxamide Chemistry

Despite significant progress, several research gaps remain in the field of indole carboxamide chemistry that are relevant to the future study of this compound. A key challenge is achieving regioselectivity during the synthesis and functionalization of the indole ring. Developing synthetic methods that allow for precise control over the substitution pattern is crucial for establishing clear structure-activity relationships (SAR).

The polypharmacology of indole carboxamides is another area that requires deeper investigation. While the ability to hit multiple targets can be advantageous for complex diseases like cancer, it can also lead to unwanted side effects. A thorough understanding of the SAR for different targets is needed to design more selective compounds.

Finally, there is a need for more comprehensive studies on the metabolic stability and pharmacokinetic profiles of indole carboxamides. Early assessment of these properties is critical for the successful development of any potential therapeutic agent.

Q & A

Q. What are the recommended synthetic strategies for 1,7-Dimethylindole-3-carboxamide in academic research?

The synthesis typically involves multi-step reactions starting from indole derivatives. For example, coupling reactions using carbodiimides (e.g., DCC) to form carboxamide bonds with amines or hydrazides. Evidence from analogous indole-2-carboxamide syntheses (yields: 30–98%) highlights the importance of substituent selection and reaction optimization. For instance, fluorinated indoles coupled with adamantane derivatives achieved 85% yield, while benzylamine reactions reached 98% . Commercial starting materials (e.g., methoxyindole-carboxylic acids) are often used, as noted in reagent catalogs .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Key methods include:

  • HPLC : To verify purity (>97.0% as per industrial standards) .
  • NMR spectroscopy : For structural confirmation (e.g., distinguishing methyl groups at positions 1 and 7) .
  • Mass spectrometry : To validate molecular weight and fragmentation patterns .
  • Melting point analysis : Critical for assessing crystallinity (e.g., mp 199–201°C for related indole derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound derivatives?

  • Dose-response assays : Use standardized protocols to determine IC50/EC50 values, as seen in Mycobacterium growth inhibition studies .
  • Control groups : Include positive (e.g., known inhibitors) and negative controls (e.g., solvent-only treatments) to validate results .
  • Structural analogs : Test derivatives with varied substituents (e.g., fluorine, methoxy) to establish structure-activity relationships (SAR) .

Q. What methodologies resolve contradictions in reported biological activities of indole carboxamide derivatives?

  • Systematic reviews : Classify studies by experimental conditions (e.g., substituent positions, assay types) to identify confounding variables .
  • Meta-analysis : Quantify effect sizes across studies, addressing heterogeneity in bioactivity data (e.g., IC50 variability due to fluorination) .
  • Replication studies : Reproduce key experiments under controlled conditions (e.g., reagent purity >97% as per analytical standards) .

Q. What structural modifications of this compound enhance its physicochemical properties?

  • Electron-withdrawing groups : Fluorine at positions 4 and 6 improves metabolic stability and binding affinity, as demonstrated in indole-2-carboxamide analogs .
  • Steric hindrance : Bulky substituents (e.g., adamantane) enhance lipophilicity but may reduce solubility .
  • Carboxamide position : 3-carboxamide derivatives (vs. 2-carboxamide) show distinct solubility profiles due to hydrogen-bonding interactions .

Methodological Considerations

  • Experimental reproducibility : Document reagent sources (e.g., Cayman Chemical for certified standards) and synthetic protocols in detail .
  • Statistical rigor : Use tools like PRISMA for systematic reviews or Cochrane’s meta-analysis guidelines to ensure data validity .
  • Data reporting : Follow IUPAC naming conventions and include spectral data (e.g., 1^1H NMR, HRMS) for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.